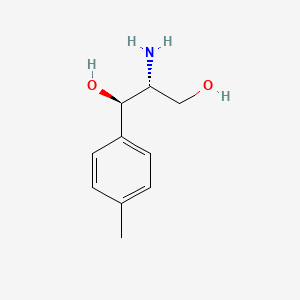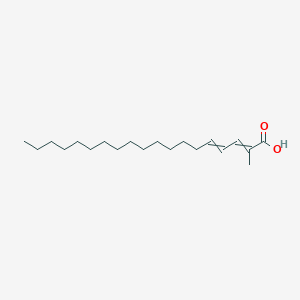![molecular formula C25H19F2NS B12597566 4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl CAS No. 900518-51-6](/img/structure/B12597566.png)
4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is a complex organic compound with the molecular formula C25H19F2NS. This compound is characterized by the presence of a biphenyl core substituted with butyl, difluoro, and isothiocyanato groups. It is primarily used in scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the isothiocyanato group to an amine.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
科学研究应用
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting membrane properties and signaling pathways.
相似化合物的比较
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar biphenyl core but with tert-butyl groups instead of butyl and difluoro groups.
4,4’-di-tert-Butyl-2,2’-bipyridine: Contains a bipyridine core with tert-butyl groups.
Uniqueness
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts specific reactivity and potential for covalent modification of biomolecules. Additionally, the difluoro groups enhance its stability and photophysical properties, making it suitable for applications in fluorescence-based studies.
属性
CAS 编号 |
900518-51-6 |
|---|---|
分子式 |
C25H19F2NS |
分子量 |
403.5 g/mol |
IUPAC 名称 |
5-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C25H19F2NS/c1-2-3-4-18-7-11-21(12-8-18)22-13-9-19(10-14-22)5-6-20-15-23(26)25(28-17-29)24(27)16-20/h7-16H,2-4H2,1H3 |
InChI 键 |
YZZSOHKULNVLJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)F)N=C=S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)



![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)


![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
